8-Bromo-2'-deoxyadenosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

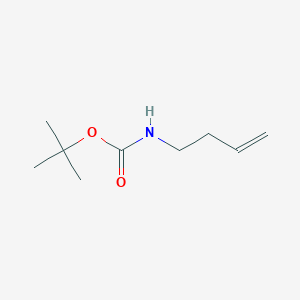

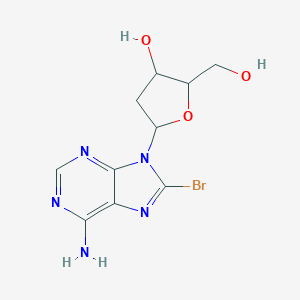

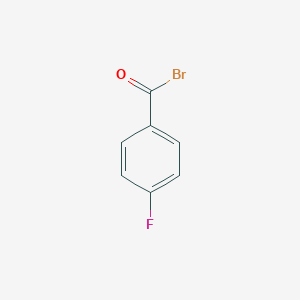

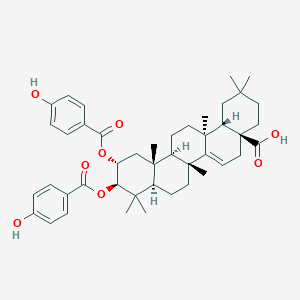

8-Bromo-2’-deoxyadenosine is an analogue of 2’-deoxyadenosine where the hydrogen in position 8 of the adenine nucleobase has been replaced by bromine . It is a brominated DNA adduct generated by human DNA polymerases .

Synthesis Analysis

The synthesis of 8-Bromo-2’-deoxyadenosine involves bromination of unprotected 2-amino-2’-deoxyadenosine with Br2/AcOH/AcONa to give 2-amino-8-bromo-2’-deoxyadenosine . The brominated derivative is then converted to 8-alkynylated 2-amino-2’-deoxyadenosines by a palladium-catalyzed Sonogashira cross-coupling reaction via microwave assistance .Molecular Structure Analysis

The molecular formula of 8-Bromo-2’-deoxyadenosine is C10H12BrN5O3 . Its molecular weight is 330.14 g/mol . The IUPAC name is (2R,3S,5R)-5-(6-amino-8-bromopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol .Chemical Reactions Analysis

The UV photolysis of 8-bromo-2’-deoxyadenosine has been investigated in different solvents and in the presence of additives like halide anions . Photolytic cleavage of the C-Br bond leads to the formation of the C8 radical .Physical And Chemical Properties Analysis

8-Bromo-2’-deoxyadenosine has a density of 2.3±0.1 g/cm3, a boiling point of 671.0±65.0 °C at 760 mmHg, and a flash point of 359.6±34.3 °C . It has 3 hydrogen bond donors, 7 hydrogen bond acceptors, and 2 freely rotating bonds .Scientific Research Applications

Photochemical Studies

8-Bromo-2’-deoxyadenosine is used in photochemical studies to understand the behavior of nucleic acids upon exposure to UV light. The UV photolysis of this compound has been investigated in various solvents, leading to the formation of the C8 radical. This research is crucial for understanding DNA damage and repair mechanisms .

Cyclopurine Lesions

Researchers use 8-Bromo-2’-deoxyadenosine to study cyclopurine lesions, which are a type of DNA damage. The compound’s photolytic cleavage results in the formation of cyclopurine residues, providing insights into the effects of oxidative stress on DNA .

Radical Reactions

The compound is pivotal in studying radical reactions, such as hydrogen abstraction and cyclization. These studies are significant for modeling the chemical processes that occur in DNA during oxidative stress and for developing potential therapeutic interventions .

Synthesis of DNA Analogs

8-Bromo-2’-deoxyadenosine serves as a precursor in the synthesis of DNA analogs. These analogs are used for structural and functional studies of DNA and RNA, aiding in the development of new drugs and therapeutic strategies .

Crystallography

In crystallography, 8-Bromo-2’-deoxyadenosine is utilized for structural studies of oligonucleotides. Its photolabile nature makes it an ideal candidate for cross-linking studies, which are essential for understanding the three-dimensional structure of DNA and RNA .

Antitumor Research

The compound is used in antitumor research to study DNA base damage by antitumor agents. Understanding the interaction between 8-Bromo-2’-deoxyadenosine and antitumor agents can lead to the development of more effective cancer treatments .

Oxidative Stress Biomarkers

8-Bromo-2’-deoxyadenosine is also used in the identification and quantification of biomarkers for oxidative stress. This application is vital for diagnosing and monitoring diseases related to oxidative damage .

Drug Development

Finally, 8-Bromo-2’-deoxyadenosine is instrumental in drug development, particularly in the design of nucleoside analogs that can interfere with DNA replication in pathogens or cancer cells, offering a pathway to new treatments .

Future Directions

The synthesis of 8-Bromo-2’-deoxyadenosine has been improved with significantly improved yields and ease of isolation . The conversion of 8-bromo-2’-deoxyadenosine to 5’,8-cyclo-2’-deoxyadenosine in 65% yield and in a diastereoisomeric ratio has been shown in steady-state photolysis in acetonitrile .

properties

IUPAC Name |

(2R,3S,5R)-5-(6-amino-8-bromopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN5O3/c11-10-15-7-8(12)13-3-14-9(7)16(10)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,13,14)/t4-,5+,6+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBIVXMQFIQOGE-KVQBGUIXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=NC=NC(=C3N=C2Br)N)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2Br)N)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-2'-deoxyadenosine | |

CAS RN |

14985-44-5 |

Source

|

| Record name | 8-Bromo-2'-deoxyadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014985445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone](/img/structure/B120043.png)

![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate](/img/structure/B120061.png)

![{4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid](/img/structure/B120078.png)